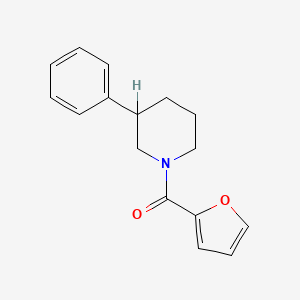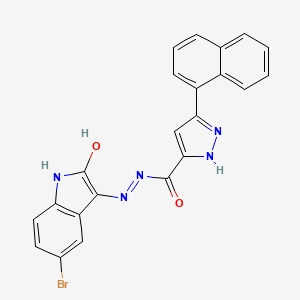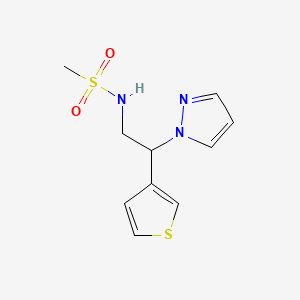![molecular formula C20H22FN5O3S B2714439 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-55-2](/img/structure/B2714439.png)
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . It has a molecular formula of C20H22FN5O3S and a molecular weight of 431.49.
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves the treatment of 3-((4-amino-2-methylpyrimidin-5-yl)-methyl)-5-substituted-1,3,4-thiadiazol-3-ium salts with diethyl benzoyl phosphonate, followed by treating the formed intermediates with a base .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a dimethyl group, a morpholinoethylthio group, and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione group.Chemical Reactions Analysis
The chemical reactions involving pyrimido[4,5-d]pyrimidines are diverse. For instance, the nucleophilic addition of hydroxyl amine to the cyano function of tetraoxo-1,4,5,6,7,8-hexahydro-pyrimido[5,4-d]pyrimidine in a mixture of ethanol/water containing potassium carbonate yields an intermediate, which is cyclized by the reaction with picolinic acid by heating in DMF containing catalytic CDI .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrimidine derivatives exhibit significant biological activities, including larvicidal activity against various larvae. For instance, the synthesis of pyrimidine linked with morpholinophenyl derivatives has shown notable larvicidal effects, highlighting the potential of pyrimidine compounds in developing pest control agents (Gorle et al., 2016).
Molecular Structure Analysis
The crystal structure analysis of pyrimidine derivatives provides insights into their molecular interactions and potential applications in material science. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed diverse molecular and crystal structures, offering valuable information for the design of novel compounds with specific properties (Trilleras et al., 2009).
Photophysical Properties and Sensing Applications
Pyrimidine derivatives are also explored for their photophysical properties and potential applications in sensing. The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated solid-state fluorescence emission and positive solvatochromism, making them suitable candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).
Synthesis of Novel Compounds
The exploration of pyrimidine derivatives in the synthesis of novel compounds is a significant area of research. For instance, the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine has contributed to the development of compounds with potential biological and material applications (Karimian et al., 2017).
Anticancer and Antibacterial Activity
Pyrimidine derivatives have shown promising results in the fight against cancer and bacterial infections. The synthesis and evaluation of pyrano[2,3-d]pyrimidinone carbonitrile derivatives have demonstrated significant antibacterial and anticancer activities, highlighting the therapeutic potential of pyrimidine compounds (Aremu et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is stated that this product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(30-11-8-26-6-9-29-10-7-26)23-16(22-17)13-4-3-5-14(21)12-13/h3-5,12H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKOZLDHEGKRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCCN4CCOCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)
![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)



![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)

![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)
![9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2714378.png)
